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Compound of Interest

Compound Name: 2,2-Dibromoethanol

Cat. No.: B6596888 Get Quote

Spectroscopic Analysis of 2,2-Dibromoethanol:
A Guide to Purity Confirmation
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the purity

confirmation of 2,2-Dibromoethanol. Due to the limited availability of public experimental

spectra for 2,2-Dibromoethanol, this guide utilizes predicted data and comparisons with

analogous compounds to provide a robust framework for its analysis. Detailed experimental

protocols and data interpretation are presented to assist in identifying potential impurities.

Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for pure 2,2-Dibromoethanol
and potential impurities that may arise during its synthesis, such as from the bromination of

ethanol.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data (Predicted/Comparative)
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Compound
¹H NMR Chemical Shift (δ,
ppm)

¹³C NMR Chemical Shift (δ,
ppm)

2,2-Dibromoethanol
~3.9 (d, 2H, -CH₂-), ~5.8 (t,

1H, -CHBr₂), ~2-3 (s, 1H, -OH)
~70 (-CH₂-), ~40 (-CHBr₂)

2-Bromoethanol[1][2][3]
3.84 (t, 2H, -CH₂Br), 3.96 (t,

2H, -CH₂OH), 2.4 (s, 1H, -OH)
34.5 (-CH₂Br), 61.5 (-CH₂OH)

1,2-Dibromoethane 3.65 (s, 4H) 31.8

Bromoacetaldehyde
9.5 (s, 1H, -CHO), 3.9 (s, 2H, -

CH₂Br)
~190 (-CHO), ~35 (-CH₂Br)

Tribromoacetaldehyde[4][5][6] 9.1 (s, 1H) ~185 (C=O), ~30 (CBr₃)

Table 2: IR Spectroscopic Data (Predicted/Comparative)

Compound Key IR Absorptions (cm⁻¹)

2,2-Dibromoethanol

3600-3200 (broad, O-H stretch), 3000-2850 (C-

H stretch), 1050 (C-O stretch), 700-500 (C-Br

stretch)

2-Bromoethanol[7]
3350 (broad, O-H stretch), 2950 (C-H stretch),

1070 (C-O stretch), 650 (C-Br stretch)

1,2-Dibromoethane
2960 (C-H stretch), 1200 (CH₂ wag), 650 (C-Br

stretch)

Bromoacetaldehyde[8][9]
2900-2700 (C-H aldehyde stretch), 1730

(strong, C=O stretch), 600-500 (C-Br stretch)

Tribromoacetaldehyde[10][11]
2900-2700 (C-H aldehyde stretch), 1750

(strong, C=O stretch), 700-550 (C-Br stretch)

Table 3: Mass Spectrometry Data (Predicted/Comparative)
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Compound Molecular Ion (m/z) and Key Fragments

2,2-Dibromoethanol[12][13]

[M]⁺ isotopic cluster at m/z 202, 204, 206 (1:2:1

ratio for Br₂), [M-H₂O]⁺, [CH₂OH]⁺ (m/z 31),

[CHBr₂]⁺

2-Bromoethanol[14]
[M]⁺ isotopic cluster at m/z 124, 126 (1:1 ratio

for Br), [M-Br]⁺ (m/z 45), [CH₂Br]⁺

1,2-Dibromoethane
[M]⁺ isotopic cluster at m/z 186, 188, 190 (1:2:1

ratio for Br₂), [M-Br]⁺, [CH₂Br]⁺

Bromoacetaldehyde
[M]⁺ isotopic cluster at m/z 122, 124 (1:1 ratio

for Br), [M-CHO]⁺, [CHO]⁺

Tribromoacetaldehyde[5][11] [M]⁺ isotopic cluster for Br₃, [M-CHO]⁺, [CBr₃]⁺

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the 2,2-Dibromoethanol sample in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-

to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

required compared to ¹H NMR. Typical parameters include a spectral width of 200-220

ppm and a longer relaxation delay (e.g., 2-5 seconds).

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of

protons. Compare the chemical shifts and coupling patterns with the expected values for 2,2-
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Dibromoethanol and potential impurities.

2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a

background spectrum of the salt plates or the solvent for subtraction.

Data Analysis: Identify the characteristic absorption bands for the hydroxyl (-OH), C-H, C-O,

and C-Br functional groups. The presence of a strong carbonyl (C=O) peak around 1700-

1750 cm⁻¹ would indicate an aldehydic impurity.

3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation of components.

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane).

Data Acquisition:

GC-MS: Inject the sample into the GC, where components are separated based on their

boiling points and polarity before entering the mass spectrometer.

Direct Infusion: Introduce the sample directly into the ionization source of the mass

spectrometer.

Ionization Method: Electron Ionization (EI) is a common method for this type of analysis.
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Data Analysis: Analyze the mass spectrum for the molecular ion peak and its characteristic

isotopic pattern due to the presence of bromine atoms (⁷⁹Br and ⁸¹Br). Identify fragment ions

to confirm the structure. The presence of other molecular ions would indicate impurities.

Purity Confirmation Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of 2,2-
Dibromoethanol to confirm its purity.
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Workflow for Purity Confirmation of 2,2-Dibromoethanol

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Purity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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